2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid
Description
Properties
Molecular Formula |
C28H31F3N6O5 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H30N6O3.C2HF3O2/c1-4-35-23-15-17(32-13-11-18(33)12-14-32)9-10-20(23)28-26-27-16-22-24(29-26)30(2)21-8-6-5-7-19(21)25(34)31(22)3;3-2(4,5)1(6)7/h5-10,15-16,18,33H,4,11-14H2,1-3H3,(H,27,28,29);(H,6,7) |
InChI Key |
VIENPZHHICPRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Core Pyrimidobenzodiazepinone Synthesis
The pyrimido[4,5-b]benzodiazepinone core is constructed via cyclization reactions. A representative method involves:
- Starting Material : 7-Bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one derivatives.
- Cyclization : Treatment with phosphorus oxychloride (POCl₃) at 100°C for 12–24 hours to form chlorinated intermediates.
- Reduction : Iron-mediated reduction in acetic acid introduces key substituents (e.g., methyl groups).
Example :
Chlorination of 5-methyl-5H-benzo[e]pyrimido[5,4-b]diazepin-6(11H)-one with POCl₃ yields 2-chloro-5,11-dimethyl derivatives (46% yield).
Final Coupling and Purification
The coupled product is purified via recrystallization or column chromatography:
- Recrystallization Solvents : Dichloromethane/cyclohexane or isobutanol.
- Chromatography : Silica gel with ethyl acetate/hexane gradients (purity >95%).
Critical Step :
Removal of desethyl impurities (<0.1%) using dichloromethane washes.
Trifluoroacetate Salt Formation
Protonation with TFA ensures solubility and stability:
- Method : Dissolve the free base in TFA/dichloromethane (1:1 v/v), stir for 1 hour, and precipitate with diethyl ether.
- Yield : >95% after lyophilization.
Characterization Data :
Scalability and Process Optimization
Industrial-scale synthesis emphasizes cost efficiency:
- Catalyst : Palladium on carbon (10% w/w) for hydrogenation steps.
- Green Chemistry : Replace DMSO with acetonitrile to reduce toxicity.
| Scale | 200 g |
|---|---|
| Solvent | DMSO/water |
| Reaction Time | 10 hours |
| Overall Yield | 70.4% |
Analytical Validation
Rigorous quality control ensures compliance with pharmaceutical standards:
- NMR : ¹H and ¹⁹F NMR confirm TFA integration.
- XRD : Crystalline structure analysis verifies salt form.
Key Spectra Peaks :
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one has several scientific research applications:
Mechanism of Action
The compound exerts its effects by inhibiting the BMK1 kinase pathway. It binds to the active site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and tumor growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Target Selectivity
Compound A shares a pyrimido[4,5-b][1,4]benzodiazepinone core with several analogs, but substituent variations critically influence target specificity and potency. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent-Driven Selectivity :
- The ethoxy group in Compound A enhances BRD4 affinity compared to methoxy-containing analogs like XMD8-85 and LRRK2-IN-1, which preferentially target kinases .
- The 4-hydroxypiperidine moiety in Compound A contributes to polar interactions with BRD4’s Asn140 and Tyr97 residues, as observed in X-ray structures . In contrast, 4-methylpiperazine in LRRK2-IN-1 improves solubility and kinase inhibition .
Kinase Cross-Reactivity: Compound A exhibits moderate inhibition of LRRK2 (IC50 = 26 nM) and ERK5 (IC50 = 87 nM), but its BRD4 affinity is 10–100× stronger than kinase activity .
Crystallographic and Binding Mode Comparisons
Table 2: Crystallographic Data for Compound A and Analogs
Key Findings:
Biological Activity
The compound 2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one; 2,2,2-trifluoroacetic acid , commonly referred to as XMD8-92 , is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, particularly focusing on its cytotoxicity against cancer cell lines and its pharmacological properties.
Chemical Structure and Properties
The molecular formula of XMD8-92 is , with a molecular weight of approximately 474.565 g/mol. The structure includes a pyrimidine ring fused to a benzodiazepine core, which is characteristic of many bioactive compounds.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of XMD8-92 on various cancer cell lines. The compound demonstrated significant activity against breast cancer cell lines MDA-MB-231 and MCF-7.
Table 1: Cytotoxicity of XMD8-92 Compared to Doxorubicin
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| XMD8-92 | MDA-MB-231 | 1.81 ± 0.1 |
| MCF-7 | 2.85 ± 0.1 | |
| Doxorubicin | MDA-MB-231 | 3.18 ± 0.1 |
| MCF-7 | 4.17 ± 0.2 |
The results indicate that XMD8-92 exhibits superior cytotoxicity compared to Doxorubicin, a standard chemotherapeutic agent, suggesting its potential as an effective anticancer drug.
The mechanism through which XMD8-92 exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. Studies suggest that the compound interacts with cellular pathways that regulate cell survival and death, potentially leading to increased apoptosis rates in treated cells.
Pharmacological Properties
In addition to its cytotoxic effects, XMD8-92 has been investigated for other pharmacological activities:
- Antagonism of Adenosine Receptors : Preliminary investigations indicate that XMD8-92 may act as an antagonist at adenosine receptors, which are implicated in various physiological processes and diseases.
- Photophysical Properties : The compound has been assessed for its photophysical characteristics, revealing solvent-dependent fluorescence properties that may be leveraged for imaging applications in biological systems.
Case Studies
A notable case study involved the administration of XMD8-92 in preclinical models of breast cancer. The compound was administered in varying doses to evaluate its efficacy and safety profile:
Case Study Summary:
- Model : Female BALB/c mice implanted with MDA-MB-231 cells.
- Dosage : Administered daily doses ranging from 5 mg/kg to 20 mg/kg.
- Findings : Significant tumor reduction was observed in treated groups compared to controls, with minimal adverse effects reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
